molecular formula C8H6N4OS B1682239 TGN-020 CAS No. 51987-99-6

TGN-020

Cat. No.: B1682239
CAS No.: 51987-99-6
M. Wt: 206.23 g/mol
InChI Key: AGEGZHOPKZFKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

TGN-020, also known as N-(1,3,4-thiadiazol-2-yl)nicotinamide or N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide or N-(1,3,4-THIADIAZOLYL)NICOTINAMIDE, is an inhibitor of Aquaporin 4 (AQP4) . AQP4 is the most abundant water channel in the brain , playing a crucial role in maintaining fluid homeostasis and enabling water movement across barrier membranes .

Mode of Action

This compound interacts with AQP4 to inhibit its activity . This interaction affects the mechanisms involved in water homeostasis in the brain and the clearance of brain parenchyma from various metabolites . The inhibition of AQP4 by this compound can lead to a disruption of the glymphatic system’s functioning .

Biochemical Pathways

This compound affects the glymphatic and ERK1/2 signaling pathways . The glymphatic system, which depends on AQP4, is involved in the clearance of waste products from the brain . The ERK1/2 pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and cell cycle progression . This compound significantly reduces the expression of p-ERK1/2 and p-MEK1/2 .

Pharmacokinetics

It is known that this compound can be administered via injection into the cerebrospinal fluid of the lateral ventricle of the brain . This method of administration allows this compound to directly interact with its target, AQP4, in the brain .

Result of Action

The inhibition of AQP4 by this compound can lead to various effects at the molecular and cellular levels. For instance, in a rat model of Parkinson’s disease, this compound accelerated the transition from the preclinical to clinical stages of the disease, as evidenced by a progression of neurodegeneration in the nigrostriatal system and the development of Parkinson’s disease-like motor symptoms . In a mouse model of cerebral ischemia–reperfusion injury, this compound alleviated inflammation and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the effect of this compound can be influenced by the presence of other molecules. This compound has been suggested to be an AQP4 inhibitor based on Xenopus laevis oocyte swelling assays . The inhibitory action of this compound and many other molecules has been challenged, and many have aqp4-independent effects on brain water transport . Therefore, the specific environment in which this compound is used can significantly influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

N-(1,3,4-thiadiazol-2-yl)nicotinamide plays a significant role in biochemical reactions, particularly as an Aquaporin 4 channel blocker . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water homeostasis in cells .

Cellular Effects

The compound’s effects on various types of cells and cellular processes are profound. It reduces ischemia-induced brain edema in animal models and increases regional cerebral blood flow . This suggests that N-(1,3,4-thiadiazol-2-yl)nicotinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-(1,3,4-thiadiazol-2-yl)nicotinamide exerts its effects at the molecular level primarily through its action as an Aquaporin 4 channel blocker . By inhibiting this channel, it can control the movement of water in cells, thereby influencing various cellular functions and potentially leading to its observed effects on brain edema and cerebral blood flow .

Temporal Effects in Laboratory Settings

Given its role in reducing brain edema, it is likely that its effects may change over time, potentially in response to the progression of the condition it is being used to treat .

Dosage Effects in Animal Models

Its role in reducing brain edema suggests that it may have dose-dependent effects .

Metabolic Pathways

As an Aquaporin 4 channel blocker, it may interact with enzymes or cofactors involved in the regulation of water homeostasis .

Transport and Distribution

Given its role as an Aquaporin 4 channel blocker, it may be localized to areas of the cell where these channels are present .

Subcellular Localization

Given its role as an Aquaporin 4 channel blocker, it is likely to be found in areas of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TGN 020 involves the direct condensation of nicotinoyl chloride and 2-amino-1,3,4-thiadiazole. This reaction typically yields the desired product in over 85% yield . The reaction is carried out in dichloromethane under a nitrogen atmosphere, with N-methylmorpholine as a base .

Industrial Production Methods

While specific industrial production methods for TGN 020 are not widely documented, the synthesis route mentioned above can be scaled up for industrial production. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TGN 020 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and pyridine rings. These reactions can be utilized to modify the compound for various applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like dichloromethane or dimethyl sulfoxide.

    Oxidation and Reduction: While TGN 020 itself is not commonly subjected to oxidation or reduction, its derivatives can undergo these reactions under specific conditions.

Major Products

The major products formed from the reactions involving TGN 020 are typically derivatives with modified functional groups, which can be used for further research and development in medicinal chemistry.

Scientific Research Applications

Chemistry

TGN 020 is used as a tool compound in the study of water transport mechanisms in cells. Its ability to selectively inhibit aquaporin 4 makes it valuable in understanding the role of this protein in various physiological processes .

Biology

In biological research, TGN 020 is used to study the effects of aquaporin 4 inhibition on cellular water homeostasis. It has been shown to reduce ischemia-induced brain edema in animal models, highlighting its potential therapeutic applications .

Medicine

TGN 020 has been investigated for its potential to treat conditions such as brain edema, neuromyelitis optica, and other neurological disorders. Its ability to increase regional cerebral blood flow and reduce brain edema makes it a promising candidate for further clinical research .

Industry

In the pharmaceutical industry, TGN 020 is used in the development of new therapeutic agents targeting aquaporin 4. Its selective inhibition of this protein provides a basis for the design of drugs aimed at treating neurological conditions .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGZHOPKZFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400268
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-99-6
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TGN-020
Reactant of Route 2
Reactant of Route 2
TGN-020
Reactant of Route 3
Reactant of Route 3
TGN-020
Reactant of Route 4
Reactant of Route 4
TGN-020
Reactant of Route 5
Reactant of Route 5
TGN-020
Reactant of Route 6
TGN-020
Customer
Q & A

Q1: What is the primary target of TGN-020?

A1: this compound is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].

Q2: How does this compound interact with AQP4?

A2: While the exact binding mechanism of this compound to AQP4 is still under investigation, it is hypothesized that this compound interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].

Q3: What are the downstream effects of AQP4 inhibition by this compound?

A3: Inhibition of AQP4 by this compound has been shown to:

  • Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, this compound administration significantly reduced edema formation and improved neurological outcomes [, , , , ].
  • Attenuate neuroinflammation: this compound treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].
  • Modulate glymphatic function: Research suggests that this compound can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with this compound, highlighting the complex interplay between AQP4 and this system [, ].
  • Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with this compound can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that this compound can alter the firing rate of vasopressin neurons [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H6N4OS, and its molecular weight is 206.24 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.